molecular formula C11H18O2S B14386282 5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one CAS No. 88319-99-7

5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one

Katalognummer: B14386282
CAS-Nummer: 88319-99-7
Molekulargewicht: 214.33 g/mol
InChI-Schlüssel: IUSJZRIFJCFCTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a hexyl group and a methylsulfanyl group attached to the furan ring, making it unique in its structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one typically involves the reaction of hexyl bromide with 3-(methylsulfanyl)furan-2(5H)-one under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: 5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Halogenated furans and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hexylfuran-2(5H)-one: Lacks the methylsulfanyl group, leading to different chemical and biological properties.

    3-(Methylsulfanyl)furan-2(5H)-one: Lacks the hexyl group, affecting its hydrophobicity and reactivity.

    5-Hexyl-3-(methylsulfanyl)thiophene: Contains a sulfur atom in place of the oxygen in the furan ring, resulting in different electronic properties.

Uniqueness

5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one’s combination of a hexyl group and a methylsulfanyl group on the furan ring makes it unique. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

88319-99-7

Molekularformel

C11H18O2S

Molekulargewicht

214.33 g/mol

IUPAC-Name

2-hexyl-4-methylsulfanyl-2H-furan-5-one

InChI

InChI=1S/C11H18O2S/c1-3-4-5-6-7-9-8-10(14-2)11(12)13-9/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

IUSJZRIFJCFCTE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1C=C(C(=O)O1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.